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Compound of Interest

Compound Name: Demeton-S-methyl

Cat. No.: B133067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of

Demeton-S-methyl in mammalian species. Demeton-S-methyl is an organophosphate

insecticide and acaricide, and its use has been largely discontinued in many regions due to its

high toxicity.[1] This document synthesizes key findings on its acute, subchronic, and chronic

toxicity, toxicokinetics, mechanism of action, genotoxicity, carcinogenicity, and reproductive and

developmental effects to serve as a resource for researchers and professionals in toxicology

and drug development.

Executive Summary
Demeton-S-methyl is a potent cholinesterase inhibitor, exerting its toxic effects through the

disruption of the nervous system.[2][3] It is classified as a highly toxic substance by the World

Health Organization.[1] The compound is readily absorbed via oral, dermal, and inhalation

routes and is metabolized in the body to its sulfoxide and sulfone derivatives, which are also

toxicologically active.[1][2] The primary mechanism of toxicity is the irreversible inhibition of

acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent

cholinergic crisis.[4] While in vivo studies have generally shown no evidence of carcinogenicity

or teratogenicity, some in vitro mutagenicity tests have produced equivocal results.[5]
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Property Value Reference

Chemical Name
S-[2-(ethylthio)ethyl] O,O-

dimethyl phosphorothioate
[2]

CAS Number 919-86-8 [1]

Molecular Formula C6H15O3PS2 [1]

Molecular Weight 230.3 g/mol [1]

Appearance
Pale yellow oil with a sulfur-like

odor
[2]

Water Solubility 3.3 g/L at 20°C [2]

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion
Demeton-S-methyl is rapidly absorbed into the body through various routes of exposure,

including the digestive tract, respiratory system, and skin.[2] Following absorption, it is

distributed throughout the body. The primary metabolic pathway involves the oxidation of the

thioether side chain to form demeton-S-methyl sulfoxide (oxydemeton-methyl) and

subsequently demeton-S-methyl sulfone.[1][5] O-demethylation also occurs.[6] These

metabolites, particularly the sulfoxide and sulfone, are also potent cholinesterase inhibitors.[4]

[6] Animal studies indicate that Demeton-S-methyl and its metabolites are primarily excreted in

the urine.[1] Studies in mice have shown that 97% of an administered dose was eliminated

from the body within 15 hours.[7]
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Caption: Metabolic pathway of Demeton-S-methyl in mammals.
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Mechanism of Action
The primary mechanism of toxicity for Demeton-S-methyl and its active metabolites is the

inhibition of acetylcholinesterase (AChE).[2][4] AChE is a critical enzyme responsible for the

hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. By inhibiting AChE,

Demeton-S-methyl causes an accumulation of acetylcholine, leading to overstimulation of

muscarinic and nicotinic receptors. This results in a range of clinical signs of cholinergic toxicity,

including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis

(SLUDGE syndrome), as well as muscle tremors, convulsions, and ultimately respiratory

failure.[1][2]
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Caption: Mechanism of Acetylcholinesterase Inhibition by Demeton-S-methyl.
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Acute Toxicity
Demeton-S-methyl exhibits high acute toxicity in mammals through oral, dermal, and

inhalation routes of exposure. The clinical signs of acute toxicity are consistent with

cholinesterase inhibition.

Table 1: Acute Toxicity of Demeton-S-methyl

Species Route LD50 / LC50 Reference

Rat (M & F) Oral 35 mg/kg [7]

Rat Oral 60 mg/kg [2]

Rat Oral 30 mg/kg [6]

Rat Dermal 85 mg/kg [2]

Rat (M) Intravenous 23.7 mg/kg [7]

Rat (F) Intravenous 21.7 mg/kg [7]

Rat Inhalation (4h) 500 mg/m³ [2][6]

Rat (M) Inhalation (4h) 310 mg/m³ [4]

Rat (F) Inhalation (4h) 210 mg/m³ [4]

Guinea Pig Oral 110 mg/kg [2]

Guinea Pig Intraperitoneal 85 mg/kg [7]

Mouse Intravenous 21.7-25 mg/kg [7]

Mouse Subcutaneous 21.8 mg/kg [7]

Cat Dermal >500 mg/kg [7]

Subchronic and Chronic Toxicity
Repeated exposure to Demeton-S-methyl at lower doses can lead to cumulative inhibition of

cholinesterase and other toxic effects.
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Table 2: Subchronic and Chronic Toxicity of Demeton-S-methyl and its Metabolites

Species
Compo
und

Duratio
n

Route NOAEL LOAEL
Effects
at
LOAEL

Referen
ce

Rat
Demeton

-S-methyl
2 years Diet

1 ppm

(0.036

mg/kg

bw/day)

10 ppm

Cholinest

erase

inhibition

[8]

Rat

Demeton

-S-methyl

sulfone

3 months Diet 1 ppm 3 ppm

Marginal

depressi

on of

cholinest

erase

activity

[7]

Dog

Oxydeme

ton-

methyl

2 years Diet 2 ppm 10 ppm

Cholinest

erase

depressi

on

[7]

Dog

Demeton

-S-methyl

sulfoxide

3 months Diet 10 ppm 20 ppm

Minimal

effect on

red blood

cell

cholinest

erase

[7]

Genotoxicity
The genotoxicity of Demeton-S-methyl has been evaluated in a number of in vitro and in vivo

assays, with some conflicting results. While some in vitro tests, such as mutagenicity studies in

microbes and effects on sex chromosomes in fruit flies, have indicated a mutagenic potential, in

vivo studies have generally been negative.[2][5] A gene mutation assay in mammalian cells in

culture and a chromosome aberration assay in vivo have been identified as data gaps to fully

assess its mutagenic potential.[9]
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Carcinogenicity
Long-term carcinogenicity studies have been conducted in mice and rats. In a 2-year study in

mice fed diets containing Demeton-S-methyl, there was no evidence of a carcinogenic effect.

[8] Similarly, a long-term study in rats did not reveal any carcinogenic potential.[8]

Reproductive and Developmental Toxicity
Studies on the reproductive and developmental effects of Demeton-S-methyl and its

metabolites have been conducted. In a three-generation reproduction study in rats with

oxydemeton-methyl, no adverse effects on reproduction were observed at the doses tested.[7]

However, in a teratology study in rabbits, a slight decrease in mean fetal body weights was

noted at the highest dose level, which also induced maternal toxicity.[5] No teratogenic effects

were observed.[5] Daily oral doses of oxydemeton in pregnant rats caused decreased

cholinesterase and body weight in the dams, but no evident effects on the fetuses.[2]

Experimental Protocols
In Vivo Toxicity Study Workflow
A generalized workflow for an in vivo toxicity study, as can be inferred from the cited literature,

involves several key stages from dose preparation to data analysis.
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Caption: Generalized workflow for an in vivo toxicity study.
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Key Methodological Considerations from Cited Studies:
Acute Oral Toxicity (LD50): Typically involves administration of a single dose of the test

substance to fasted animals (e.g., rats). Animals are observed for a set period (e.g., 14 days)

for mortality and clinical signs of toxicity.

Subchronic/Chronic Dietary Studies: The test substance is incorporated into the diet of the

animals (e.g., rats, dogs) at various concentrations for an extended period (e.g., 90 days, 2

years). Endpoints evaluated include clinical observations, body weight, food consumption,

hematology, clinical chemistry (including cholinesterase activity), and histopathology of major

organs.

Reproductive Toxicity Studies: Often conducted over multiple generations (e.g., a three-

generation study in rats). The test substance is administered to the parent generation before

and during mating, gestation, and lactation. Effects on fertility, gestation, pup viability, and

growth are assessed.

Developmental Toxicity (Teratology) Studies: The test substance is administered to pregnant

animals (e.g., rabbits) during the period of organogenesis. The dams are observed for signs

of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Genotoxicity Assays:

In vitro: Bacterial reverse mutation assays (Ames test) and mammalian cell gene mutation

assays are common.[10]

In vivo: Micronucleus tests in rodents or chromosome aberration assays are used to

assess genotoxic effects in a whole animal system.[9]

Conclusion
Demeton-S-methyl is a highly toxic organophosphate pesticide with a well-defined mechanism

of action centered on the inhibition of acetylcholinesterase. Its toxicological profile is

characterized by high acute toxicity, and the primary concern for repeated low-level exposure is

the cumulative inhibition of cholinesterase. While in vivo studies have not demonstrated

carcinogenic or teratogenic potential, the equivocal results from some in vitro genotoxicity

assays warrant consideration. The data summarized in this guide underscore the significant
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mammalian toxicity of Demeton-S-methyl and provide a valuable resource for researchers and

professionals in the fields of toxicology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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